molecular formula C10H7NO2S B044300 3-Benzothiazol-2-yl-acrylic acid CAS No. 123530-67-6

3-Benzothiazol-2-yl-acrylic acid

Cat. No. B044300
CAS RN: 123530-67-6
M. Wt: 205.23 g/mol
InChI Key: LLWKVCNWFMPGGM-AATRIKPKSA-N
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Description

3-Benzothiazol-2-yl-acrylic acid, also known as (2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid, is a compound with the empirical formula C10H7NO2S . It has a molecular weight of 205.23 .


Synthesis Analysis

Benzothiazole synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Molecular Structure Analysis

The molecular structure of 3-Benzothiazol-2-yl-acrylic acid consists of a benzothiazole ring attached to an acrylic acid moiety . The benzothiazole ring is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antioxidants

The benzothiazole ring system is widely used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Plant Growth Regulators

Benzothiazole compounds are also used as plant growth regulators . These are chemicals that shape the growth and development of plants, and can be used to enhance the growth and yield of crops.

Anti-Inflammatory Agents

Benzothiazole compounds have been found to have anti-inflammatory properties . These can be used in the treatment of diseases and conditions caused by inflammation, such as arthritis and asthma.

Enzyme Inhibitors

Benzothiazole compounds can act as enzyme inhibitors . These are molecules that bind to enzymes and decrease their activity. They can be used in the treatment of diseases, as they can block the metabolic reactions in pathogens.

Imaging Reagents

Benzothiazole compounds are used as imaging reagents . These are substances used in imaging techniques to visualize or track the presence of biological molecules.

Fluorescence Materials

Benzothiazole compounds are used in the creation of fluorescence materials . These materials emit light upon being excited by a suitable source of energy, and are used in a variety of applications, from biological imaging to optoelectronics.

Herbicides

Benzothiazole compounds have been used in the development of herbicides . These are substances used to control unwanted plants, and are widely used in agriculture and landscape turf management.

Future Directions

Benzothiazoles, including 3-Benzothiazol-2-yl-acrylic acid, are of great interest in the field of synthetic and medicinal chemistry due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as the design of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKVCNWFMPGGM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzothiazol-2-yl-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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